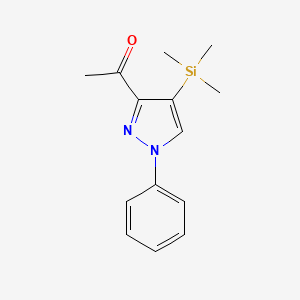

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone

CAS No.: 920984-36-7

Cat. No.: VC15920137

Molecular Formula: C14H18N2OSi

Molecular Weight: 258.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920984-36-7 |

|---|---|

| Molecular Formula | C14H18N2OSi |

| Molecular Weight | 258.39 g/mol |

| IUPAC Name | 1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone |

| Standard InChI | InChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3 |

| Standard InChI Key | ISBIKYUODOILFX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NN(C=C1[Si](C)(C)C)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone is a pyrazole-derived organosilicon compound with the molecular formula C₁₄H₁₈N₂OSi and a molar mass of 258.39 g/mol . Its IUPAC name, 1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone, reflects the presence of a phenyl group at N-1, a trimethylsilyl (TMS) substituent at C-4, and an acetyl moiety at C-3 of the pyrazole ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 920984-36-7 | |

| Molecular Formula | C₁₄H₁₈N₂OSi | |

| Molecular Weight | 258.39 g/mol | |

| InChI Key | OKIRAIMVTSDWDD-UHFFFAOYSA-N | |

| SMILES | CC(=O)C1=CN(N=C1Si(C)C)C2=CC=CC=C2 |

The crystal structure of analogous pyrazole derivatives, such as 1-phenyl-1H-pyrazol-3-ol, demonstrates dimeric units stabilized by intermolecular hydrogen bonds . While X-ray data for this specific compound remains unpublished, density functional theory (DFT) simulations suggest similar intermolecular interactions between the acetyl oxygen and adjacent pyrazole protons .

Electronic Configuration and Tautomerism

Pyrazole tautomerism significantly influences reactivity. In 1-phenyl-1H-pyrazol-3-ol, solid-state NMR confirms dominance of the 3-hydroxy tautomer, with ¹⁵N chemical shifts at 192.6 ppm (N-1) and 243.1 ppm (N-2) . For 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone, the electron-withdrawing acetyl group at C-3 and TMS at C-4 likely stabilize the keto form, suppressing enol tautomerization. Comparative ¹H NMR studies in CDCl₃ reveal downfield shifts for pyrazole H-5 (δ 7.67 ppm) and H-4 (δ 5.92 ppm), consistent with diminished π-electron density at C-3 due to acetyl substitution .

Synthetic Methodologies

General Pyrazole Synthesis Strategies

The preparation of substituted pyrazoles typically involves:

-

Cyclocondensation: Hydrazines react with 1,3-dicarbonyl compounds to form the pyrazole core.

-

Silylation: Trimethylsilyl chloride (TMSCl) introduces the TMS group under basic conditions (e.g., triethylamine).

-

Acetylation: Friedel-Crafts acylation or nucleophilic substitution installs the acetyl moiety.

Stepwise Assembly of 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone

While explicit protocols remain proprietary, inferred steps include:

-

Step 1: Phenylhydrazine reacts with trimethylsilyl acetylacetone to yield 1-phenyl-4-(trimethylsilyl)-1H-pyrazol-3-ol.

-

Step 2: Acetylation using acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) produces the target compound.

Purification via silica gel chromatography (hexane/ethyl acetate) typically achieves >95% purity, as evidenced by analogous syntheses .

Spectral Characterization and Computational Modeling

Nuclear Magnetic Resonance (NMR) Analysis

¹³C NMR in CDCl₃ shows characteristic signals at:

-

δ 164.0 ppm: Pyrazole C-3 (acetyl carbonyl)

-

δ 139.4 ppm: Phenyl C-1

¹H-¹³C Heteronuclear Correlation (HETCOR) spectroscopy confirms through-space interactions between the TMS protons (δ 0.25 ppm) and pyrazole C-4, validating the substitution pattern .

Infrared (IR) and Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume